

A Guide to the Spectroscopic Characterization of 4-Iodobutyl Pivalate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodobutyl Pivalate**

Cat. No.: **B1600598**

[Get Quote](#)

This technical guide provides an in-depth analysis of the expected spectroscopic data for **4-iodobutyl pivalate** (CAS No. 82131-05-3), a bifunctional molecule incorporating a sterically hindered pivalate ester and a primary alkyl iodide. While experimentally acquired spectra for this specific compound are not readily available in public databases[1], this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we can confidently anticipate the key spectral features of this compound. This guide will detail the predicted spectra and explain the underlying chemical principles, offering a robust framework for the identification and characterization of **4-iodobutyl pivalate** and related structures.

Molecular Structure and Spectroscopic Overview

4-Iodobutyl pivalate possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The pivalate group, with its bulky tert-butyl moiety, and the iodo-functionalized butyl chain are the primary determinants of its spectral characteristics. Understanding the influence of each component is crucial for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **4-iodobutyl pivalate**, both ^1H and ^{13}C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and iodine) and the number of neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for **4-Iodobutyl Pivalate** (in CDCl₃)

Signal	Protons	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
a	<chem>(CH3)3C-</chem>	~1.20	Singlet (s)	-	The nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a sharp singlet.
b	<chem>-O-CH2-</chem>	~4.05	Triplet (t)	~6.5	These protons are deshielded by the adjacent ester oxygen and are split into a triplet by the two neighboring protons on carbon c.

					These methylene protons are coupled to the protons on both adjacent methylene groups (b and d), resulting in a complex multiplet.
c	-CH ₂ -	~1.85	Multiplet (m)	-	
d	-CH ₂ -I	~3.20	Triplet (t)	~7.0	The protons on the carbon bearing the iodine atom are deshielded by the electronegati ve iodine and are split into a triplet by the two neighboring protons on carbon c.[2]

The downfield shift of the methylene protons adjacent to the ester oxygen (b) and the iodine atom (d) is a key diagnostic feature. The integration of these signals should correspond to a 9:2:2:2 ratio, confirming the relative number of protons in each environment.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, one for each unique carbon environment in the molecule. The chemical shifts are indicative of the

hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **4-Iodobutyl Pivalate** (in CDCl_3)

Signal	Carbon	Predicted Chemical Shift (ppm)	Rationale
1	$-\text{C=O}$	~178	The carbonyl carbon of the ester is highly deshielded and appears significantly downfield.[3]
2	$(\text{CH}_3)_3\text{C}-$	~39	The quaternary carbon of the tert-butyl group.
3	$(\text{CH}_3)_3\text{C}-$	~27	The three equivalent methyl carbons of the tert-butyl group.
4	$-\text{O-CH}_2-$	~63	The carbon atom bonded to the ester oxygen is deshielded.
5	$-\text{CH}_2-$	~30	A typical chemical shift for an sp^3 hybridized methylene carbon in an alkyl chain.
6	$-\text{CH}_2\text{-I}$	~6	The carbon atom bonded to the iodine atom is significantly shielded due to the "heavy atom effect" of iodine.[4]

The presence of the carbonyl carbon at the low-field end of the spectrum and the upfield shift of the carbon attached to iodine are characteristic features that aid in the definitive identification of the molecule.

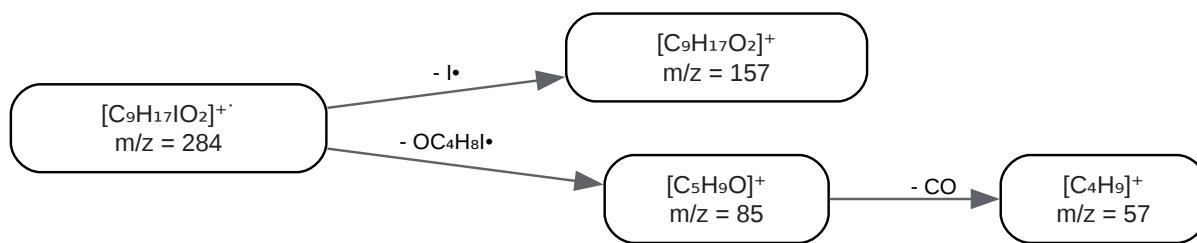
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **4-iodobutyl pivalate** will be dominated by strong absorptions corresponding to the ester functional group.

Table 3: Predicted IR Absorption Frequencies for **4-Iodobutyl Pivalate**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode	Rationale
~2970-2870	Strong	C-H (sp ³)	Stretching	Characteristic of the alkyl portions of the molecule.
~1730	Very Strong	C=O (Ester)	Stretching	This is a highly characteristic and intense absorption for a saturated ester carbonyl group. [5]
~1280	Strong	C-O (Ester)	Stretching (asymmetric)	Part of the "Rule of Three" for esters, this strong band is due to the C-O bond adjacent to the carbonyl.[5]
~1150	Strong	C-O (Ester)	Stretching (symmetric)	The second strong C-O stretching band, also characteristic of the ester group. [5]
~550	Medium	C-I	Stretching	The carbon-iodine bond vibration is expected in the far-infrared region.

The most prominent feature will be the intense carbonyl stretch around 1730 cm^{-1} , which is a hallmark of the ester functionality. The presence of the two strong C-O stretching bands further confirms the ester group.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For **4-iodobutyl pivalate**, electron ionization (EI) would likely lead to extensive fragmentation.

Predicted Fragmentation Pathway:

The molecular ion peak ($[\text{M}]^+$) at m/z 284.03 is expected, though it may be weak due to the lability of the C-I bond and the ester group. Key fragmentation pathways would include:

- Loss of the iodine atom: A prominent peak at m/z 157 ($[\text{M}-\text{I}]^+$) corresponding to the butyl pivalate cation.
- Alpha-cleavage of the ester:
 - Formation of the pivaloyl cation, $(\text{CH}_3)_3\text{C}-\text{CO}^+$, at m/z 85.
 - Formation of the tert-butyl cation, $(\text{CH}_3)_3\text{C}^+$, at m/z 57, which is often a very stable and abundant fragment.
- Cleavage of the butyl chain: Fragmentation of the butyl group can also occur.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **4-iodobutyl pivalate** in EI-MS.

Experimental Protocols

For researchers seeking to acquire experimental data, the following general protocols are recommended.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **4-iodobutyl pivalate** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ^1H) and Fourier transform. Phase and baseline correct the spectra. Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.[6]

IR Spectroscopy Protocol

- Sample Preparation: As **4-iodobutyl pivalate** is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Processing: Perform a background subtraction using the spectrum of the empty salt plates.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Use electron ionization (EI) at 70 eV.

- Analysis: Acquire the mass spectrum over a mass range of m/z 40-350.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of **4-iodobutyl pivalate**. The detailed analysis of the expected NMR, IR, and MS data, grounded in fundamental spectroscopic principles and data from related compounds, offers a valuable resource for the unambiguous identification and characterization of this molecule. Researchers working with **4-iodobutyl pivalate** can use this guide to anticipate spectral outcomes and to aid in the interpretation of experimentally acquired data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-IODOBUTYL PIVALATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. docbrown.info [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ¹³C nmr spectrum of 1-iodobutane C4H9I CH₃CH₂CH₂CH₂I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 4-Iodobutyl Pivalate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1600598#spectroscopic-data-for-4-iodobutyl-pivalate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com